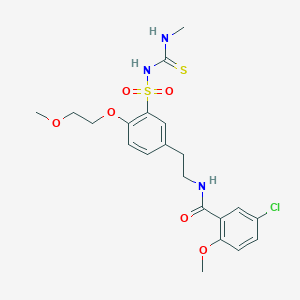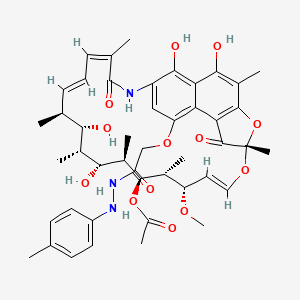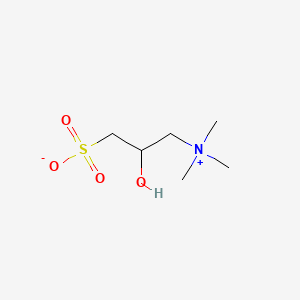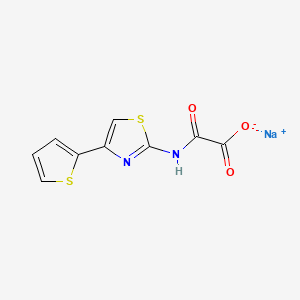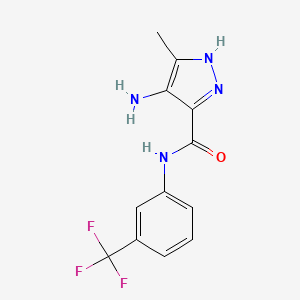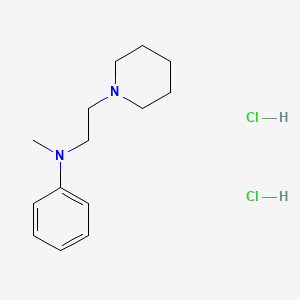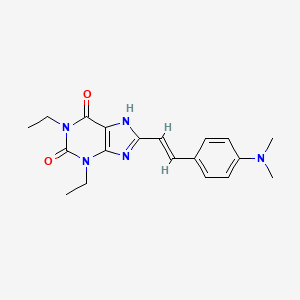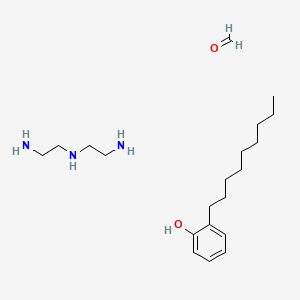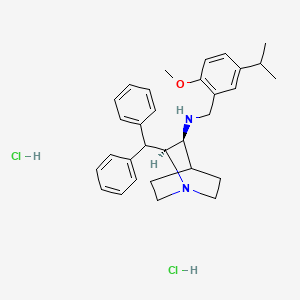
Ezlopitant dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezlopitant dihydrochloride, also known as CJ-11,974, is a non-peptide neurokinin-1 receptor antagonist. It was developed by Pfizer for potential use in treating irritable bowel syndrome and chemotherapy-induced emesis. its development has been discontinued . The compound has a molecular formula of C31H38N2O.2ClH and a molecular weight of 527.568 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ezlopitant dihydrochloride involves multiple steps, including the formation of the quinuclidine core and subsequent functionalization. The key steps typically involve:
Formation of the quinuclidine core: This is achieved through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents, including the diphenylmethyl and methoxyphenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity, as well as minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ezlopitant dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can introduce different functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry
Receptor Studies: Used as a tool to study neurokinin-1 receptors and their role in various physiological processes.
Biology
Behavioral Studies: Investigated for its effects on behavior, particularly in relation to stress and anxiety.
Medicine
Antiemetic: Explored for its potential to prevent nausea and vomiting induced by chemotherapy.
Pain Management: Studied for its antinociceptive effects, which could make it useful in pain management.
Industry
Mecanismo De Acción
Ezlopitant dihydrochloride exerts its effects by antagonizing the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and emesis. By blocking this receptor, the compound can reduce the effects of substance P, a neuropeptide associated with these processes .
Comparación Con Compuestos Similares
Similar Compounds
Maropitant: Another neurokinin-1 receptor antagonist, used primarily as an antiemetic in veterinary medicine.
Aprepitant: A neurokinin-1 receptor antagonist used in humans to prevent chemotherapy-induced nausea and vomiting.
Uniqueness
Ezlopitant dihydrochloride is unique in its specific chemical structure, which includes a quinuclidine core and various functional groups that confer its specific receptor binding properties. While similar compounds like maropitant and aprepitant share the same target receptor, their chemical structures and pharmacokinetic profiles differ .
Propiedades
Número CAS |
223389-63-7 |
|---|---|
Fórmula molecular |
C31H40Cl2N2O |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C31H38N2O.2ClH/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3;2*1H/t30-,31-;;/m0../s1 |
Clave InChI |
TYLAMTZGTVVECF-YBZGWEFGSA-N |
SMILES isomérico |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



